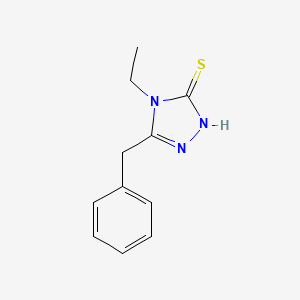

5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol

描述

Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research

The 1,2,4-triazole ring system is of immense interest to researchers due to its diverse and significant biological activities. myskinrecipes.com Compounds incorporating this moiety have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, anticancer, anticonvulsant, anti-inflammatory, and analgesic effects. myskinrecipes.commdpi.com The versatility of the 1,2,4-triazole core allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological and physicochemical properties. This has led to the development of numerous clinically used drugs. mdpi.com

Beyond medicine, 1,2,4-triazole derivatives are also important in agrochemicals and materials science. Their ability to coordinate with metal ions has also led to the development of various metal complexes with interesting properties and potential applications. researchgate.net The continued exploration of 1,2,4-triazole chemistry promises the discovery of new compounds with novel applications.

Overview of 5-Benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol as a Key Chemical Entity

This compound, with the CAS number 31405-22-8, is a specific derivative of the 1,2,4-triazole family. chemenu.com Its structure features a benzyl (B1604629) group at the 5-position, an ethyl group at the 4-position, and a thiol group at the 3-position. The presence of the thiol group allows the molecule to exist in a tautomeric thione form. nih.gov While extensive research on this specific compound is not widely published, its structural features suggest it is a subject of interest in synthetic and medicinal chemistry.

The general synthetic route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols often involves the cyclization of substituted thiosemicarbazides. nih.gov For this compound, this would likely involve the reaction of a phenylacetic acid derivative with an ethyl-substituted thiosemicarbazide.

The biological profile of this specific compound has not been extensively detailed in publicly available research. However, based on the known activities of structurally related 1,2,4-triazoles, it can be hypothesized to possess potential antimicrobial or other pharmacological activities. mdpi.comnih.gov Further research is needed to fully elucidate the chemical and biological properties of this particular molecule.

Interactive Data Table of Related 1,2,4-Triazole Derivatives

Below is a table summarizing the properties of some related 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives to provide context for the potential characteristics of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | C₁₅H₁₃N₃S | 267.35 | 197-198 | nih.gov |

| 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | C₁₅H₁₂ClN₃S | 301.80 | 187-188 | nih.gov |

| 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | C₁₆H₁₅N₃S | 281.38 | 182-183 | nih.gov |

| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | C₉H₁₀N₄S | 206.27 | Not specified | researchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-benzyl-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-2-14-10(12-13-11(14)15)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKFDKUHIRAVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353069 | |

| Record name | 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779197 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

31405-22-8 | |

| Record name | 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Benzyl 4 Ethyl 4h 1,2,4 Triazole 3 Thiol and Its Derivatives

Precursor Synthesis and Foundational Reaction Pathways

The creation of the 1,2,4-triazole-3-thiol scaffold begins with the synthesis of key intermediates, primarily 1,4-substituted thiosemicarbazides, which are then cyclized.

A primary and widely utilized method for synthesizing 1,4-disubstituted thiosemicarbazides involves the reaction of carboxylic acid hydrazides with isothiocyanates. researchgate.netresearchgate.net This reaction proceeds via a nucleophilic addition mechanism where the terminal nitrogen atom of the hydrazide attacks the electrophilic carbon of the isothiocyanate. researchgate.net

For the synthesis of the precursor to 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol, phenylacetic acid hydrazide would be reacted with ethyl isothiocyanate. The general scheme for this conversion is as follows:

Step 1: A suitable acid hydrazide (e.g., phenylacetic acid hydrazide) is dissolved in a solvent, often an alcohol like ethanol (B145695).

Step 2: An isothiocyanate (e.g., ethyl isothiocyanate) is added to the solution.

Step 3: The reaction mixture is typically heated under reflux for several hours to facilitate the formation of the 1-(phenylacetyl)-4-ethyl-thiosemicarbazide. mdpi.comnih.gov

This method is versatile and has been employed to create a wide array of thiosemicarbazide derivatives by varying the starting hydrazide and isothiocyanate. mdpi.comresearchgate.net

The crucial step in forming the heterocyclic core is the intramolecular cyclization of the 1,4-substituted thiosemicarbazide intermediate. This transformation is typically achieved by heating the thiosemicarbazide in the presence of a catalyst, most commonly a base. researchgate.netmdpi.com The process involves the elimination of a molecule of water, leading to the formation of the stable five-membered triazole ring.

Base-catalyzed cyclization is an efficient method for converting acylthiosemicarbazides into 1,2,4-triazole-3-thiols. The base, commonly an aqueous solution of sodium hydroxide (B78521), facilitates the deprotonation of a nitrogen atom, which enhances its nucleophilicity. nih.govmdpi.com This is followed by an intramolecular nucleophilic attack on the carbonyl carbon, leading to a cyclic intermediate. Subsequent dehydration (elimination of a water molecule) results in the formation of the 1,2,4-triazole (B32235) ring. mdpi.com The reaction is typically carried out by refluxing the thiosemicarbazide derivative in an aqueous basic solution for several hours. nih.gov

The ring closure of 1,4-disubstituted thiosemicarbazides in an alkaline medium is a well-established and general method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. nih.govptfarm.pl The use of a strong base like sodium hydroxide or potassium hydroxide is common. researchgate.net The reaction involves heating the thiosemicarbazide precursor in the alkaline solution. nih.govnih.gov After the reaction is complete, the solution is cooled and acidified with a mineral acid, such as hydrochloric acid, to precipitate the triazole-3-thiol product. nih.gov This method has been shown to produce high yields of the desired triazole compounds.

An alternative and significant pathway for synthesizing related triazoles involves the use of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol as a versatile intermediate. nih.govresearchgate.net This core structure allows for extensive derivatization at the 4-amino position. The synthesis of this intermediate generally proceeds through the following steps:

Hydrazide Formation: An appropriate ester, such as methyl benzoate or a related benzyl (B1604629) derivative, is reacted with hydrazine hydrate to form the corresponding acid hydrazide (e.g., benzoic acid hydrazide or phenylacetic acid hydrazide). ktu.edu.trresearchgate.net

Dithiocarbazinate Salt Synthesis: The acid hydrazide is then treated with carbon disulfide in the presence of a strong base like potassium hydroxide in an alcoholic solution. This reaction yields a potassium dithiocarbazinate salt. ktu.edu.trresearchgate.net

Cyclization with Hydrazine: The final step is the cyclization of the potassium salt. This is achieved by refluxing the salt with an excess of hydrazine hydrate in water. ktu.edu.trresearchgate.netnepjol.info The hydrazine acts as the source of the 4-amino group, leading to the formation of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol.

This intermediate is a key building block for a variety of other heterocyclic systems. researchgate.net

Cyclization of Thiosemicarbazides to Form 4H-1,2,4-Triazole-3-thiols

Derivatization Strategies via Functional Group Modifications

Once the 1,2,4-triazole-3-thiol core is synthesized, further modifications can be made to produce a range of derivatives. Common strategies focus on the reactive thiol group and any functional groups on the nitrogen atoms of the triazole ring.

For instance, the 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol intermediate is particularly amenable to derivatization. The 4-amino group can readily undergo condensation reactions with various aromatic or heterocyclic aldehydes to form Schiff bases (imines). nih.govktu.edu.tr These Schiff bases can serve as intermediates themselves for further cyclization reactions. For example, treatment of these Schiff bases with thioglycolic acid can lead to the formation of thiazolidinone rings fused to the triazole system. ktu.edu.trresearchgate.net

Another common derivatization strategy is the S-alkylation of the thiol group. The thiol proton is acidic and can be easily removed by a base. The resulting thiolate anion is a potent nucleophile and can react with various alkylating agents, such as benzyl chlorides or bromoacetophenones, to yield S-substituted derivatives. researchgate.net

Condensation Reactions for the Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are commonly synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. In the context of 1,2,4-triazole derivatives, this reaction is typically performed using a 4-amino-1,2,4-triazole precursor. For instance, a compound like 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol serves as the amine component, which reacts with various aromatic aldehydes. mdpi.com

The reaction is generally carried out by refluxing equimolar amounts of the 4-amino-1,2,4-triazole and the respective aldehyde in a suitable solvent, such as methanol or acetic acid. uomosul.edu.iqnih.gov The presence of an acid catalyst, like glacial acetic acid, can facilitate the reaction. uomosul.edu.iqnih.gov This method provides a straightforward route to a wide range of Schiff base derivatives, with yields often ranging from moderate to high. mdpi.com The synthesis of these imines is a crucial step for creating diverse molecular structures, as the azomethine group is a key pharmacophore in medicinal chemistry. nih.gov

| Amine Precursor | Aldehyde | Solvent | Conditions | Product | Ref |

| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | Acetic Acid | Reflux | 4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | mdpi.com |

| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | p-Methoxybenzaldehyde | Acetic Acid | Reflux | 5-Benzyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol | mdpi.com |

| 4-Amino-1,2,4-triazole | Various Aromatic Aldehydes | Methanol | Reflux (~5h) | Corresponding Schiff Base | nih.gov |

| 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Substituted Benzaldehydes | N/A | N/A | Corresponding Schiff Base | mdpi.com |

Mannich Reactions for the Introduction of Amine Moieties

The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located next to a carbonyl group. researchgate.net In the context of 1,2,4-triazole-3-thiols, this reaction provides a powerful tool for introducing various amine moieties, resulting in the formation of Mannich bases. researchgate.net The reaction typically involves three components: a compound with an active hydrogen atom (the 1,2,4-triazole-3-thiol), formaldehyde, and a primary or secondary amine. researchgate.netoarjbp.com

For 1,2,4-triazole-3-thiol derivatives, the reaction can proceed at different nucleophilic sites, including the N-H of the triazole ring or the S-H of the thiol group. zsmu.edu.uanih.gov For example, Schiff bases derived from 4-amino-1,2,4-triazole-3-thiol can be dissolved in a solvent mixture like ethanol and DMF, and then reacted with formaldehyde and a primary or secondary amine to yield the final Mannich base. researchgate.net Similarly, the reaction can be performed directly on the triazole thione, where formaldehyde and an amine (such as N-methylpiperazine or N-phenylpiperazine) are reacted in a solvent like dimethylformamide to produce the corresponding Mannich bases. zsmu.edu.ua

| Substrate | Amine | Reagent | Solvent | Product Type | Ref |

| 4-Amino-3-methyl-s-triazole-5-thiol Schiff Base | Primary/Secondary Amines | Formaldehyde | Ethanol | Mannich Base | nih.govresearchgate.net |

| 1,2,4-Triazole-3-thione | N-methylpiperazine / N-phenylpiperazine | Formaldehyde | Dimethylformamide | Mannich Base | zsmu.edu.ua |

| 4-(furan-2-yl-methyleneamino)-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione | Diphenylamine / Piperazine | Formaldehyde | Ethanol | Thione-based Mannich Base | tucl.edu.np |

S-Alkylation of the Thiol Group for Thioether Formation

The thiol group (-SH) of this compound is a key site for chemical modification, particularly through S-alkylation to form thioethers (sulfides). This reaction involves the treatment of the triazole-3-thiol with an alkylating agent, typically an alkyl halide, in the presence of a base. researchgate.net The base deprotonates the thiol, forming a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkylating agent in a nucleophilic substitution reaction.

Commonly used alkylating agents include benzyl chlorides and bromoacetophenones. researchgate.net The reaction conditions can be varied, but often involve heating the reactants in a suitable solvent like ethanol. researchgate.net This methodology is highly effective for producing S-substituted derivatives, and studies have shown that the alkylation occurs selectively at the sulfur atom, without competing N-alkylation. researchgate.net The synthesis of such thioether derivatives is a common strategy for creating novel compounds with potential biological activities. nih.gov

| Triazole-3-thiol | Alkylating Agent | Conditions | Product | Ref |

| 3,4-Disubstituted 1,2,4-triazole-3-thiols | Benzyl Chlorides | Ethanol, Heat | S-benzyl-1,2,4-triazole | researchgate.net |

| 3,4-Disubstituted 1,2,4-triazole-3-thiols | Bromoacetophenones | Ethanol, Heat | S-phenacyl-1,2,4-triazole | researchgate.net |

| 3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | Dihaloalkanes (e.g., dibromomethane) | K₂CO₃, Acetone | N-alkylated isomers | nih.govresearchgate.net |

Note: While S-alkylation is the primary focus for thiol groups, alkylation of S-protected triazoles can lead to N-alkylation, as shown in the table above. nih.govresearchgate.net

Reactions with Halogen Compounds (e.g., chloroacetamide, chloroacetone, phenyl acetyl chloride)

The nucleophilic thiol group of 1,2,4-triazole-3-thiols readily reacts with various electrophilic halogen-containing compounds. This provides a versatile method for introducing a range of functional groups onto the sulfur atom. Reactions with α-halo carbonyl compounds are particularly common.

For example, the reaction with chloroacetamide introduces an acetamide moiety. This is typically achieved by treating the triazole thiol with chloroacetyl chloride in the presence of a base like triethylamine, followed by reaction with an amine. nih.gov The reaction between thiol compounds and chloroacetamide has been studied kinetically to understand its mechanism. nih.gov Another example is the reaction with chloroacetone, which would attach an acetonyl group to the sulfur atom, forming a thioether ketone. Similarly, reaction with phenyl acetyl chloride would lead to the formation of a thioester, though S-acylation is generally less common than S-alkylation. These reactions expand the chemical diversity of derivatives that can be generated from the parent triazole-thiol.

| Thiol Compound | Halogen Compound | General Product |

| 1H-1,2,3-triazole-5-thiol | Chloroacetamide derivatives | 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-aryl-acetamide |

| Cysteine peptides | Chloroacetamide | S-carboxamidomethyl cysteine derivatives |

| 5-Adamantyl-4H-1,2,4-triazole-3-thiol | Bromoacetic acid | (5-Adamantyl-4H-1,2,4-triazol-3-yl)thioacetic acid |

Development of Analogue Compound Libraries

The development of analogue compound libraries from a core structure like this compound is a key strategy in medicinal and agricultural chemistry. By systematically applying the synthetic methodologies described above, a large number of structurally related compounds can be generated and screened for desired biological activities.

Strategies for building these libraries often involve:

Varying Aldehydes in Schiff Base Synthesis: Using a diverse set of aromatic and heterocyclic aldehydes in condensation reactions allows for the exploration of various substituents on the imine nitrogen. mdpi.com

Utilizing Different Amines in Mannich Reactions: Employing a range of primary and secondary amines in the Mannich reaction introduces diverse aminoalkyl groups to the triazole scaffold. nih.gov

Employing a Broad Range of Alkylating Agents: S-alkylation with different alkyl and aryl halides allows for the modification of the size, shape, and electronic properties of the group attached to the sulfur atom. researchgate.netnih.gov

This combinatorial approach, where different building blocks are combined using reliable chemical reactions, facilitates the rapid synthesis of numerous analogues. This enables the exploration of structure-activity relationships (SAR), where the biological effects of systematic changes in molecular structure are studied to optimize the properties of the lead compound. researchgate.net

Chemical Reactivity and Transformation Pathways of 5 Benzyl 4 Ethyl 4h 1,2,4 Triazole 3 Thiol

Oxidation Reactions and Products Thereof

The sulfur atom in the thiol or thione form of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol is susceptible to oxidation. The nature of the resulting product depends on the oxidizing agent and the reaction conditions.

A common oxidation reaction for similar 1,2,4-triazoline-5-thiones involves the use of acidic potassium permanganate. This strong oxidizing agent typically converts the thione or thiol group into a sulfone (-SO₂-). researchgate.net This transformation represents a significant change in the electronic and structural properties of the molecule.

While direct oxidation studies on this compound are not extensively detailed in the provided context, the reactivity of analogous compounds provides a strong indication of its expected behavior. The oxidation to a sulfone is a key transformation pathway for this class of compounds.

Electrophilic and Nucleophilic Substitution Reactions of the Triazole Ring and Thiol Moiety

The this compound molecule possesses multiple sites for both electrophilic and nucleophilic attack. The thiol group is a key site for nucleophilic substitution, while the triazole ring can undergo reactions with various electrophiles.

The thiol moiety, particularly in its deprotonated thiolate form, is a potent nucleophile. It readily reacts with electrophiles such as alkyl halides in an alkaline medium. nih.govpensoft.net This S-alkylation reaction is a common and efficient method for introducing various substituents at the sulfur atom, leading to the formation of thioether derivatives. nih.gov For instance, the reaction with different alkyl halides in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695) leads to the corresponding S-alkylated products. nih.gov

Furthermore, the 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, a related compound, has been shown to react with a variety of electrophilic reagents. researchgate.net These reactions can involve the amino group or the thiol group, leading to the synthesis of new heterocyclic derivatives. researchgate.net For example, condensation reactions with aldehydes lead to the formation of Schiff bases, which can then be cyclized. researchgate.netresearchgate.net Reaction with thioglycolic acid can lead to the formation of thiazolidinone derivatives. researchgate.netresearchgate.net

Table 2: Examples of Nucleophilic Substitution Reactions of the Thiol Moiety in 1,2,4-Triazole-3-thiol Derivatives nih.govpensoft.net

| Electrophile | Reagent/Conditions | Product Type |

| Alkyl Halide (R-X) | KOH, Ethanol, Reflux | S-alkylated thioether |

| 1-Bromoheptane | NaOH, Methanol, Boil | 3-(Heptylthio)-5-phenethyl-4H-1,2,4-triazole derivative |

Spectroscopic and Structural Characterization of 5 Benzyl 4 Ethyl 4h 1,2,4 Triazole 3 Thiol and Its Analogues

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Laser-Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups. For 1,2,4-triazole-3-thiol derivatives, the FTIR spectra exhibit several key absorption bands.

In analogues such as 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol, characteristic peaks are observed for N-H stretching, S-H stretching, C=N stretching, and the N-C=S amide bands. mdpi.com For instance, the N-H stretching vibrations are typically seen in the range of 3344-3358 cm⁻¹, while the S-H stretching appears as a weaker band around 2550-2580 cm⁻¹. nih.gov The C=N stretching vibration of the triazole ring is usually observed in the region of 1605-1625 cm⁻¹. nih.gov Furthermore, a series of bands corresponding to the N-C=S group (amide I, II, III, and IV bands) are found at approximately 1535, 1260, 1050, and 950 cm⁻¹, respectively. mdpi.comnih.gov

The presence of the benzyl (B1604629) group would be confirmed by the aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹ and the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The CH₂ group of the benzyl substituent would show characteristic stretching and bending vibrations. Similarly, the ethyl group at the N4 position would exhibit characteristic aliphatic C-H stretching and bending frequencies.

Table 1: Characteristic FTIR Absorption Bands for Analogues of 5-Benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol mdpi.comnih.gov

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3344-3358 |

| S-H | Stretching | 2550-2580 |

| Aromatic C-H | Stretching | >3000 |

| C=N (Triazole) | Stretching | 1605-1625 |

| Aromatic C=C | Stretching | 1450-1600 |

| N-C=S (Amide I) | Stretching | ~1535 |

| N-C=S (Amide II) | Bending | ~1260 |

| N-C=S (Amide III) | Stretching | ~1050 |

| N-C=S (Amide IV) | Bending | ~950 |

Note: The data presented is based on analogues and may vary slightly for the specific title compound.

Laser-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. While specific Raman data for this compound is scarce, the technique would be expected to provide strong signals for the aromatic ring vibrations of the benzyl group and the symmetric vibrations of the triazole ring. The C=S stretching vibration, which can sometimes be weak in FTIR, often gives a more intense signal in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds by providing information about the chemical environment of individual nuclei.

The ¹H-NMR spectrum provides detailed information about the number, type, and connectivity of protons in a molecule. For this compound, the spectrum would show distinct signals for the protons of the benzyl group, the ethyl group, and the thiol proton.

Based on data from analogues like 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol, the methylene (B1212753) (CH₂) protons of the benzyl group typically appear as a singlet around 3.81 ppm. mdpi.com The aromatic protons of the phenyl ring would resonate in the region of 7.10-7.45 ppm as a multiplet. mdpi.com The thiol (SH) proton is expected to appear as a singlet at a downfield chemical shift, often around 13.81 ppm, due to its acidic nature. mdpi.com

For the 4-ethyl group, a quartet corresponding to the methylene (CH₂) protons and a triplet for the methyl (CH₃) protons would be expected, with coupling between them.

Table 2: Expected ¹H-NMR Chemical Shifts for this compound Based on Analogues mdpi.com

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |

| SH | Singlet | ~13.0 - 14.0 |

| Aromatic-H (Benzyl) | Multiplet | ~7.10 - 7.45 |

| CH₂ (Benzyl) | Singlet | ~3.80 - 4.20 |

| CH₂ (Ethyl) | Quartet | Varies |

| CH₃ (Ethyl) | Triplet | Varies |

Note: The data is an estimation based on structurally similar compounds.

The ¹³C-NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, signals for the triazole ring carbons, the benzyl group carbons, and the ethyl group carbons would be observed.

In related compounds, the C=S carbon of the triazole ring is typically observed at a downfield chemical shift. The other carbon of the triazole ring (C5, attached to the benzyl group) would also have a characteristic chemical shift. The carbons of the benzyl group would appear in the aromatic region (typically 120-140 ppm), with the methylene carbon appearing at a higher field. The two carbons of the ethyl group would have distinct signals in the aliphatic region.

Table 3: Expected ¹³C-NMR Chemical Shift Ranges for this compound Based on Analogues

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=S (Triazole) | ~160 - 170 |

| C5 (Triazole) | ~145 - 155 |

| Aromatic-C (Benzyl) | ~125 - 140 |

| CH₂ (Benzyl) | ~30 - 40 |

| CH₂ (Ethyl) | Varies |

| CH₃ (Ethyl) | Varies |

Note: The data is an estimation based on structurally similar compounds.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, it would confirm the coupling between the methylene and methyl protons of the ethyl group.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the protonated carbons in the molecule.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity of the different fragments of the molecule, such as the attachment of the benzyl and ethyl groups to the triazole ring.

¹H-¹⁵N HMBC: This technique can be used to probe the nitrogen environment in the triazole ring by observing correlations between protons and nitrogen atoms over multiple bonds. This would help to confirm the substitution pattern on the triazole ring.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical tool for determining the molecular weight of synthesized compounds and elucidating their structure through fragmentation patterns. For 1,2,4-triazole-3-thiol derivatives, techniques like Electron Ionization (EI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. nih.govijbr.com.pk

The mass spectrum of a triazole derivative typically shows a prominent molecular ion peak (M+), which confirms the molecular weight of the compound. researchgate.net For sulfur-containing compounds, an (M+2) peak of characteristic intensity is also observed due to the natural abundance of the ³⁴S isotope. sapub.org

The fragmentation of these molecules under mass spectrometric conditions often follows predictable pathways. For instance, studies on related 1,2,4-triazole (B32235) structures show that fragmentation can be initiated by the loss of small, stable molecules or radicals from the parent ion. zsmu.edu.ua In the analysis of a similar compound, 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetic acid, fragmentation was observed to occur via the dissociation of a water molecule from a carboxyl group, followed by the loss of the carboxyl group itself. zsmu.edu.ua Further dissociation can involve the cleavage of the bond between the sulfur atom and its substituent or the rupture of a bond between the sulfur and the triazole ring carbon. zsmu.edu.ua The fragmentation of the benzyl group, where present, would likely lead to the formation of a tropylium (B1234903) cation (m/z 91), a common feature in the mass spectra of benzyl-containing compounds.

Table 1: Mass Spectrometry Data for Selected 1,2,4-Triazole Analogues

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments |

|---|---|---|---|

| 4-[{1-(4-nitrophenyl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole | FABMS | 326 (M⁺+1) | Data not specified |

| 4-ethyl-3-ethylthio-5-(p-tolyloxymethyl)-4H-1,2,4-triazole | EI-MS | Not specified | Characterized by EI-MS and HR-EI-MS |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light by 1,2,4-triazole derivatives corresponds to the excitation of electrons from lower to higher energy orbitals. The observed absorption bands are typically associated with π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions.

For example, the electronic spectra of Schiff base derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibit multiple absorption peaks. The Schiff base derived from 4-dimethylaminobenzaldehyde shows three main peaks at 213 nm, 259 nm, and 374 nm. researchgate.netresearchgate.net Similarly, the derivative from 4-bromobenzaldehyde (B125591) displays peaks at 227 nm, 259 nm, and 307 nm. researchgate.netresearchgate.net These absorptions are attributed to π→π* transitions within the benzene (B151609) rings and n→π* transitions associated with the carbonyl groups in related structures. researchgate.netresearchgate.net Another analogue, 4-[{1-(4-nitrophenyl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole, shows a maximum absorption (λmax) at 221.9 nm when measured in dimethylformamide (DMF). nih.gov These electronic transitions are sensitive to the molecular environment and the specific substituents attached to the triazole core.

Table 2: UV-Vis Absorption Data for 1,2,4-Triazole Analogues

| Compound | Solvent | λmax (nm) | Attributed Transitions |

|---|---|---|---|

| Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 4-dimethylaminobenzaldehyde | Not specified | 213, 259, 374 | π→π* and n→π* |

| Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 4-bromobenzaldehyde | Not specified | 227, 259, 307 | π→π* and n→π* |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Studies on analogues of this compound have revealed key structural features. For instance, the analysis of 4-Benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione showed that the triazole ring is essentially planar. nih.gov In this structure, the thiophene (B33073) ring is nearly co-planar with the triazole ring, with a small dihedral angle of 6.22 (13)° between them. nih.gov In contrast, the benzyl group's phenyl ring is oriented almost perpendicularly to the triazole ring, forming a dihedral angle of 85.58 (13)°, giving the molecule an "L" shape. nih.gov

The crystal structure of 4-Amino-5-indolyl-1,2,4-triazole-3-thione was determined to be in the monoclinic crystal system with a P2₁ space group. mdpi.com A different derivative crystallized in the triclinic system with a P-1 space group. mdpi.com These analyses confirm the molecular connectivity and provide insight into intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice.

Table 3: Crystallographic Data for Selected 1,2,4-Triazole Analogues

| Compound | Crystal System | Space Group | Key Geometric Features |

|---|---|---|---|

| 4-Benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | Not specified | Not specified | Triazole ring is planar; Dihedral angle (triazole/phenyl) = 85.58° |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | Unit cell parameters: a = 6.23510 Å, b = 26.0156 Å, c = 12.4864 Å, β = 93.243° |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized molecule and ensuring its purity. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement, typically within ±0.4%, confirms the stoichiometry of the compound.

This method has been widely applied to confirm the structures of numerous 5-benzyl-4H-1,2,4-triazole-3-thiol analogues. mdpi.comdergipark.org.tr For example, in the synthesis of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, the calculated elemental composition was C, 52.41%; H, 4.89%; N, 27.16%; S, 15.54%. mdpi.com The experimentally found values were C, 52.49%; H, 4.87%; N, 27.25%; S, 15.59%, which are in excellent agreement with the calculated values, thus confirming the molecular formula C₉H₁₀N₄S. mdpi.com

Table 4: Elemental Analysis Data for 5-Benzyl-4-aryl-4H-1,2,4-triazole-3-thiol Analogues

| Compound | Molecular Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | C₉H₁₀N₄S | C: 52.41, H: 4.89, N: 27.16, S: 15.54 | C: 52.49, H: 4.87, N: 27.25, S: 15.59 |

| 5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | C₁₆H₁₅N₃OS | C: 64.62, H: 5.08, N: 14.13, S: 10.78 | C: 64.58, H: 4.97, N: 14.09, S: 10.72 |

| 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | C₁₅H₁₂ClN₃S | C: 59.70, H: 4.01, N: 13.92, S: 10.62 | C: 59.58, H: 4.07, N: 14.00, S: 10.62 |

| 5-Benzyl-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | C₁₅H₁₂N₄O₂S | C: 57.68, H: 3.87, N: 17.94, S: 10.27 | C: 57.58, H: 3.87, N: 18.00, S: 10.27 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. These calculations are fundamental to predicting molecular properties such as orbital energies, charge distribution, and vibrational frequencies.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netnih.gov

While DFT calculations for 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol are not specifically reported, a study on the closely related analogue, 4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol , provides valuable comparative data. core.ac.uk DFT calculations for this analogue were performed to determine its electronic properties, which are presented below. core.ac.uk

| Compound | Parameter | Energy (eV) |

|---|---|---|

| 4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol core.ac.uk | EHOMO | -8.915 |

| ELUMO | -4.498 | |

| Energy Gap (ΔE) | 4.417 |

These values suggest that related triazole structures are relatively stable, and the energy gap can be used to calculate various chemical reactivity descriptors. nih.govcore.ac.uk

Prediction of Molecular Electrostatic Potential, Dipole Moment, and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions (positive potential), susceptible to nucleophilic attack, are colored blue.

Theoretical Vibrational Frequency Predictions and Correlation with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which can be directly correlated with experimental infrared (IR) and Raman spectra. This correlation helps in the definitive assignment of spectral bands to specific molecular vibrations. Studies on analogous compounds like 4-benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione have shown good agreement between theoretically calculated frequencies and those observed experimentally. researchgate.net For 1,2,4-triazole-3-thiol derivatives, key vibrational modes include the N-H stretching (typically observed around 3100-3400 cm⁻¹), S-H stretching (around 2550-2580 cm⁻¹), C=N stretching (around 1605-1625 cm⁻¹), and C=S stretching vibrations. researchgate.netnih.gov The theoretical calculations aid in confirming the molecular structure and understanding its dynamic properties. core.ac.uk

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. ekb.eg This method is instrumental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates.

While docking studies for this compound itself were not identified, research on structurally similar compounds highlights the potential of this chemical scaffold. For instance, a series of S-alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol were synthesized and subjected to molecular docking studies against cyclooxygenase enzymes (COX-1 and COX-2). nih.govprolekare.cz The results indicated that these compounds could bind effectively within the active sites of these enzymes, suggesting a potential anti-inflammatory effect by inhibiting the prostaglandin biosynthesis pathway. nih.gov Similarly, other studies have docked 1,2,4-triazole (B32235) derivatives against targets like C-Met tyrosine kinase for anticancer applications. researchgate.net These findings demonstrate that the 4-ethyl-1,2,4-triazole-3-thiol core is a viable scaffold for designing enzyme inhibitors.

Theoretical Examination of Tautomeric Preferences and Intermolecular Interactions (e.g., Hydrogen Bonding)

The 5-substituted-4-alkyl-4H-1,2,4-triazole-3-thiol scaffold can exist in two tautomeric forms: the thiol form (containing an S-H group) and the thione form (containing N-H and C=S groups). mdpi.com The relative stability of these tautomers can be investigated using computational methods. Theoretical and experimental studies on related compounds, such as 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol , have shown that the thione form is generally more stable. mdpi.com This is often confirmed by comparing calculated NMR chemical shifts and vibrational frequencies with experimental data, where the presence of N-H and C=S signals supports the predominance of the thione tautomer. mdpi.comacs.org

The dominant thione form facilitates the formation of intermolecular hydrogen bonds. In the solid state, molecules can form dimeric structures through N-H···S hydrogen bonds, which significantly influences their crystal packing and physical properties like melting point.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

No specific QSAR models for this compound were found. However, the broader class of 1,2,4-triazole derivatives has been successfully subjected to 3D-QSAR studies. For example, a 3D-QSAR model was developed for a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives to explore their anticancer potential. researchgate.netbohrium.com This study generated a statistically significant model that correlated the steric and electrostatic fields of the molecules with their biological activity. bohrium.com Other QSAR models have been developed for 1,2,4-triazole derivatives as cyclooxygenase-2 (COX-2) inhibitors, demonstrating the utility of this approach in optimizing the therapeutic potential of this heterocyclic system. mdpi.com These studies underscore that QSAR is a powerful tool for guiding the design of novel and more potent 1,2,4-triazole-based agents.

Mechanistic Insights into the Observed Activities of 5 Benzyl 4 Ethyl 4h 1,2,4 Triazole 3 Thiol Derivatives

Corrosion Inhibition Mechanisms: Adsorption Behavior and Electrochemical Processes

Derivatives of 1,2,4-triazole-3-thiol are recognized as effective corrosion inhibitors for various metals and alloys in aggressive acidic and saline environments. univ-batna2.dzresearchgate.netresearchgate.net The mechanism of protection is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. univ-batna2.dzresearchgate.net This process involves the interplay of adsorption isotherms, the stifling of electrochemical reactions, and the formation of a stable protective film.

Role of Adsorption Isotherms (Langmuir, Temkin) in Surface Interaction

The efficacy of a corrosion inhibitor is fundamentally linked to its adsorption characteristics on the metal surface. Adsorption isotherms provide a quantitative description of this interaction. Studies on 1,2,4-triazole-3-thiol derivatives, such as 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT), have shown that their adsorption on mild steel surfaces in acidic solutions conforms to the Langmuir adsorption isotherm. univ-batna2.dziscientific.org The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface, where each active site on the surface holds one adsorbate molecule. univ-batna2.dzresearchgate.net This model implies that the metal surface has a finite number of adsorption sites and that there are no interactions between the adsorbed molecules.

The adsorption process involves the heteroatoms in the triazole ring (nitrogen and sulfur) and the π-electrons of the aromatic rings, which act as centers for adsorption. univ-batna2.dz The adherence to the Langmuir isotherm indicates a strong, specific interaction, likely involving a degree of chemisorption, where the inhibitor molecules displace water molecules from the metal surface to form a more stable and protective layer. univ-batna2.dziscientific.org In some cases involving other triazole derivatives, the Temkin isotherm has also been used to describe the adsorption behavior, which accounts for adsorbent-adsorbate interactions. researchgate.net

Inhibition of Cathodic and Anodic Reactions

Potentiodynamic polarization studies are crucial for elucidating whether an inhibitor affects the cathodic (reduction), anodic (oxidation), or both electrochemical reactions that drive corrosion. For 1,2,4-triazole-3-thiol derivatives, research consistently indicates a mixed-type inhibition mechanism. univ-batna2.dzresearchgate.netresearchgate.net This means the compound retards both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. univ-batna2.dziscientific.org

Formation of Protective Layers on Metal Surfaces

The adsorption of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol and its analogs on a metal surface results in the formation of a physical barrier. univ-batna2.dzresearchgate.net This protective film isolates the metal from the corrosive environment, significantly reducing the corrosion rate. The existence and integrity of this layer can be confirmed through surface analysis techniques like Scanning Electron Microscopy (SEM). univ-batna2.dzresearchgate.net SEM images of metal surfaces exposed to corrosive media without an inhibitor typically show significant damage, whereas surfaces protected by the triazole derivative appear much smoother, confirming the presence of a protective film. univ-batna2.dzresearchgate.net

The stability of this film is due to the strong adsorption of the triazole molecules, which involves the lone pair of electrons on the sulfur and nitrogen atoms and the delocalized π-electrons of the benzyl (B1604629) and triazole rings. These features facilitate the coordination of the inhibitor molecule with the vacant d-orbitals of the metal atoms, leading to a stable, chemisorbed layer. univ-batna2.dz

Antioxidant Mechanisms: Radical Scavenging Pathways and Redox Properties

Many 1,2,4-triazole (B32235) derivatives exhibit significant antioxidant activity, which is their ability to neutralize harmful free radicals. nih.govresearchgate.net This capacity is evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govnih.gov

The primary mechanism for the radical-scavenging activity of triazole-3-thiols is believed to be hydrogen atom transfer (HAT). nih.gov The thiol (-SH) group and any amino (-NH₂) groups on the triazole ring are key to this function. nih.gov These groups can readily donate a hydrogen atom to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. nih.gov

Quantum chemical calculations on compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown that the hydrogen atoms of the NH and NH₂ groups are flexible and susceptible to nucleophilic attacks, highlighting their role in the scavenging mechanism. nih.gov The antioxidant efficacy is often quantified by the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the free radicals. Lower IC₅₀ values indicate higher antioxidant activity. nih.gov

| Compound | Assay | IC₅₀ Value | Reference |

|---|---|---|---|

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | 1.3 x 10⁻³ M | nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS | 4.7 x 10⁻⁵ M | nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH | 2.2 x 10⁻³ M | nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | ABTS | 5.5 x 10⁻⁵ M | nih.gov |

| Thiazolidenone derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DPPH | 5.84 µg/ml | researchgate.net |

Molecular Interaction Mechanisms in Biological Contexts (In Vitro Focus)

The structural features of 1,2,4-triazole-3-thiol derivatives enable them to interact with various biological targets, leading to activities such as enzyme inhibition. nih.govnih.gov

Enzyme Inhibition Studies

The 1,2,4-triazole nucleus is a key pharmacophore that can bind to the active sites of enzymes. nih.gov Derivatives of this scaffold have been investigated as inhibitors of several enzymes, including cholinesterases and cyclooxygenases.

Cholinesterase Inhibition: Certain triazole-3-thiol derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in neurotransmission. nih.govresearchgate.net For example, S-alkylated derivatives of 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol have shown excellent inhibitory potential. researchgate.net Similarly, compounds derived from 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol exhibited low nanomolar IC₅₀ values against these enzymes. nih.gov The mechanism involves the binding of the inhibitor within the active site of the enzyme, preventing the breakdown of the acetylcholine (B1216132) neurotransmitter.

Cyclooxygenase (COX) Inhibition: Molecular docking studies have been performed on derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol to investigate their potential as anti-inflammatory agents by inhibiting COX-1 and COX-2 enzymes. nih.govprolekare.cz The in silico results suggest that these compounds can bind to the active sites of COX enzymes, potentially inhibiting the biosynthesis of prostaglandins (B1171923) and thus exerting an anti-inflammatory effect. nih.govprolekare.cz The hydrophobic interactions of the alkyl and aryl groups on the triazole scaffold play a crucial role in the affinity and selectivity of the binding to these enzymes. nih.gov

| Enzyme Target | Inhibitor Class/Derivative | IC₅₀ Value | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol | 1.63 - 17.68 nM | nih.gov |

| Butyrylcholinesterase (BChE) | Derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol | 8.71 - 84.02 nM | nih.gov |

| Acetylcholinesterase (AChE) | 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole | 38.35 µM | researchgate.net |

| Butyrylcholinesterase (BChE) | 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole | 147.75 µM | researchgate.net |

Receptor Modulation and Signal Transduction Pathways

Derivatives of the 1,2,4-triazole scaffold have been identified as potent modulators of specific cellular receptors, thereby influencing downstream signal transduction pathways. A significant body of research has highlighted the interaction of 3,4,5-trisubstituted-1,2,4-triazoles with somatostatin (B550006) receptors, particularly the subtype 4 (SST4). nih.govnih.govrsc.orgrsc.org

Somatostatin is a naturally occurring peptide that regulates various physiological processes by binding to its five receptor subtypes (SST1-5). nih.gov The therapeutic application of somatostatin itself is limited due to its short half-life. nih.gov Consequently, the development of non-peptide small molecule agonists, such as 1,2,4-triazole derivatives, that target these receptors has been a focus of research. nih.govrsc.org

Studies have shown that certain 3,4,5-trisubstituted-1,2,4-triazoles act as high-affinity and selective agonists for the SST4 receptor. nih.govnih.govrsc.org The activation of the SST4 receptor by these triazole derivatives initiates a cascade of intracellular events. The SST4 receptor is a G protein-coupled receptor (GPCR), and its activation typically leads to the inhibition of adenylyl cyclase. wikipedia.org This, in turn, results in a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP). nih.govnih.govrsc.org

One key study demonstrated that a 3,4,5-trisubstituted-1,2,4-triazole agonist effectively inhibited forskolin-induced cAMP accumulation, confirming its role in this signaling pathway. nih.gov The modulation of the cAMP pathway can have profound effects on various cellular functions, including proliferation, differentiation, and apoptosis. nih.gov

The table below summarizes the binding affinities and functional activities of representative 3,4,5-trisubstituted-1,2,4-triazole derivatives at the SST4 receptor.

| Compound ID | SST4 Binding Affinity (Ki, nM) | SST4 Functional Activity (EC50, nM) | SST4/SST2A Selectivity | Reference |

| Compound 208 | 0.7 | 2.5 | >600-fold | rsc.org |

| Triazole 44 | Not specified | 6.8 | >500-fold (over SST2) | nih.gov |

Induction of Apoptosis in Cell Lines (without human clinical data)

A significant mechanism through which 1,2,4-triazole derivatives exert their anti-proliferative effects is the induction of apoptosis, or programmed cell death. Research on various cancer cell lines has elucidated the involvement of both the intrinsic and extrinsic apoptotic pathways.

Studies on N-(5-aryloxymethyl-4-benzyl-4H-1,2,4-triazole-3-ylthio)acetanilides, which share the core 5-benzyl-4-substituted-4H-1,2,4-triazole-3-thiol structure, have provided valuable insights. These compounds were found to trigger apoptosis in different cancer cell lines, including prostate (PC-3), lung (A549/ATCC), and chronic myelogenous leukemia (K-562). researchgate.net

The induction of apoptosis by these derivatives involves the activation of key executioner caspases, such as caspase-3. researchgate.netnih.gov Caspase-3 activation is a critical step in the apoptotic cascade, leading to the cleavage of various cellular substrates and ultimately, cell death. nih.gov Furthermore, these compounds have been shown to modulate the expression of proteins belonging to the Bcl-2 family. researchgate.netekb.egnih.gov The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with members like Bcl-2 acting as anti-apoptotic proteins and others like Bax as pro-apoptotic proteins. nih.govfrontiersin.org The 1,2,4-triazole derivatives have been observed to decrease the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of the pro-apoptotic protein Bax. researchgate.netnih.govekb.eg This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade. researchgate.net

Some derivatives have also been shown to activate caspase-8, a key initiator caspase in the extrinsic, or death receptor-mediated, apoptotic pathway. researchgate.net This suggests that these compounds can induce apoptosis through multiple signaling routes.

The following table presents the cytotoxic and apoptotic effects of selected 1,2,4-triazole derivatives on various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Apoptotic Effect | Reference |

| Compound 18 | PC-3 (Prostate) | 5.96 | Increased caspase-3 activity, decreased Bcl-2 expression | researchgate.net |

| Compound 19 | A549/ATCC (Lung) | 7.90 | Increased caspase-3 and caspase-8 activity, decreased Bcl-2 expression | researchgate.net |

| Compound 25 | K-562 (Leukemia) | 7.71 | Increased caspase-3 activity, decreased Bcl-2 expression | researchgate.net |

| BCTA | A549 (Lung) | Not specified | Upregulation of Bax, caspase-3, and PARP | nih.gov |

| TB-NO2 | MCF-7 (Breast) | Not specified | Increased Bax/Bcl-2 ratio | ekb.eg |

| TB-OCH3 | MCF-7 (Breast) | Not specified | Increased Bax/Bcl-2 ratio | ekb.eg |

Applications of 5 Benzyl 4 Ethyl 4h 1,2,4 Triazole 3 Thiol and Its Derivatives in Specialized Chemical Domains

Corrosion Inhibition Studies for Metal Protection

The 1,2,4-triazole-3-thiol scaffold is recognized for its efficacy as a corrosion inhibitor for various metals and alloys. The presence of nitrogen and sulfur heteroatoms, along with the π-electrons in the triazole ring, facilitates strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. mdpi.com

Evaluation on Various Metal Alloys (e.g., Aluminum) in Different Media (acidic, basic)

Derivatives of 1,2,4-triazoles have been systematically evaluated as corrosion inhibitors for aluminum and its alloys in aggressive environments. In acidic media, such as hydrochloric acid (HCl), these compounds effectively mitigate corrosion. carta-evidence.org The protective mechanism involves the inhibitor molecules adsorbing onto the aluminum surface, which can affect both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction, classifying them as mixed-type inhibitors. carta-evidence.orgijcsi.pro Studies on aluminum alloys like AA2024 have shown that triazole derivatives can significantly hinder the corrosion process, particularly the cathodic oxygen reduction that occurs on intermetallic particles within the alloy. researchgate.netijcsi.pro

The performance of triazole inhibitors is also notable in basic media, such as sodium hydroxide (B78521) (NaOH), where aluminum is highly susceptible to corrosion. Research has demonstrated that novel synthesized 1,2,4-triazole (B32235) derivatives can act as effective mixed-type inhibitors for aluminum in 0.5 M NaOH, with their protection efficiency increasing with higher concentrations and temperatures. ijcsi.proresearchgate.net The adsorption of these inhibitors on the aluminum surface in basic solutions follows thermodynamic models like the Temkin isotherm. researchgate.net

Below is a table summarizing the performance of various triazole derivatives on different metals.

Experimental Techniques for Efficiency Measurement (Weight Loss, Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)

The effectiveness of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol and its analogs as corrosion inhibitors is quantified using a suite of established experimental techniques.

Weight Loss Method : This gravimetric technique is a fundamental method for determining average corrosion rates. cambridge.org It involves measuring the mass loss of a metal coupon after immersion in a corrosive solution with and without the inhibitor for a specific duration. researchgate.netmdpi.com The inhibition efficiency (IE%) is calculated from the difference in weight loss. iicbe.org Studies on various triazoles have successfully used this method to demonstrate a decrease in corrosion rate with increasing inhibitor concentration. researchgate.netnih.gov

Potentiodynamic Polarization (PDP) : This electrochemical technique provides insights into the kinetics of both anodic and cathodic reactions. researchgate.net By polarizing the metal sample and measuring the resulting current, PDP curves can determine the corrosion potential (Ecorr) and corrosion current density (icorr). A shift in these parameters upon addition of the inhibitor indicates its effect on the corrosion mechanism. nepjol.info For triazole derivatives, PDP studies have confirmed their role as mixed-type inhibitors, as they influence both anodic and cathodic Tafel slopes. carta-evidence.orgijcsi.procecri.res.in

Electrochemical Impedance Spectroscopy (EIS) : EIS is a powerful non-destructive technique used to study the metal/solution interface. ekb.egaip.org It provides information about the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). researchgate.net An increase in Rct and a decrease in Cdl in the presence of an inhibitor signify the formation of a protective film on the metal surface. ijcsi.pro EIS has been widely used to confirm the inhibitive action of triazole compounds, with results showing that the inhibitor molecules block active corrosion sites. sciforum.netnih.govresearchgate.net

Potential in Material Science and Polymer Chemistry

The 1,2,4-triazole ring is a valuable structural moiety in material science due to its electron-deficient nature, which imparts useful electron-transport and hole-blocking properties. researchgate.netresearchgate.net This has led to the incorporation of 1,2,4-triazole derivatives into advanced materials. While metal-free triazole derivatives are of significant interest, they are also used in the creation of metal-organic frameworks (MOFs). researchgate.net

In polymer chemistry, triazole derivatives are used to synthesize organic polymers for applications such as organic light-emitting devices (OLEDs). lifechemicals.com The unique properties of the triazole ring contribute to the development of materials with specific electronic and optical characteristics, finding use in organic photovoltaic cells and data storage devices. researchgate.netresearchgate.net The stability and reactivity of the 1,2,4-triazole-3-thiol structure make it a versatile building block for creating novel materials with tailored properties for electronics and energy storage. chem-iso.com

Exploration in Agrochemical Research and Development

The 1,2,4-triazole nucleus is a cornerstone in the development of modern agrochemicals. nih.gov Compounds featuring this heterocyclic system are known to exhibit a broad spectrum of activities, including fungicidal, herbicidal, and plant growth-regulating properties. rjptonline.org The efficacy of many commercial azole fungicides is based on their ability to inhibit key enzymes in fungal pathogens. rjptonline.org

The 1,2,4-triazole-3-thiol scaffold, in particular, serves as a precursor for synthesizing compounds with potential agricultural applications. chem-iso.com The stability and reactivity of this core structure allow for modifications that can lead to the discovery of new active ingredients for crop protection. chem-iso.com Research has shown that fusing the 1,2,4-triazole ring with other heterocyclic systems can lead to enhanced fungicidal and insecticidal activity. rjptonline.org

Investigative Biological Activities (Strictly In Vitro and Mechanism-Oriented)

The 1,2,4-triazole-3-thiol core and its derivatives are subjects of extensive research for their potential biological activities. These investigations are primarily conducted in vitro to elucidate mechanisms of action and identify structure-activity relationships.

Antimicrobial Investigations (Antibacterial, Antifungal, Antiviral)

Antibacterial and Antifungal Activity:

A substantial body of research has focused on the synthesis of 5-benzyl-4H-1,2,4-triazole-3-thiol derivatives and their evaluation as antimicrobial agents. The core structure is often modified at the N-4 position to generate Schiff bases and Mannich bases, which are then screened against various bacterial and fungal strains. researchgate.net

Antibacterial Studies : In vitro studies have shown that derivatives of 4-amino-5-benzyl-4H- researchgate.netresearchgate.netnih.gov-triazole-3-thiol exhibit favorable activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli). researchgate.netconnectjournals.com The nature of the substituent on the benzylideneamino moiety has been found to influence the level of activity. connectjournals.com For instance, certain Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed strong antibacterial effects against S. aureus, with some compounds demonstrating activity superior to the standard drug streptomycin. nih.gov

Antifungal Studies : The antifungal potential of this class of compounds is also well-documented. researchgate.net Derivatives are frequently tested against fungal species like Candida albicans, Aspergillus niger, and Microsporum gypseum. connectjournals.comnih.gov Studies on a series of 5-substituted-4-amino-1,2,4-triazole-3-thioesters reported significant antifungal activity when compared to a standard drug. nih.gov Similarly, Schiff bases of 5-phenyl-4H-1,2,4-triazole-3-thiol displayed strong antifungal effects against M. gypseum, with several derivatives showing superior activity to ketoconazole. nih.gov

The table below presents findings from in vitro antimicrobial screening of 1,2,4-triazole-3-thiol derivatives.

Antiviral Activity:

The 1,2,4-triazole scaffold is a key component in several commercial antiviral drugs, such as Ribavirin. lifechemicals.com Consequently, there is ongoing interest in synthesizing new triazole derivatives to combat viral infections. nuft.edu.ua Research has explored the activity of 1,2,4-triazole derivatives against a wide range of DNA and RNA viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). nih.govbenthamscience.combohrium.com The mechanism of action can vary; for example, some triazoloazines have been shown to target viral hemagglutinin, a protein essential for the virus to attach to a host cell. nih.gov The triazole ring is considered a bioisostere of amide, ester, or carboxyl groups, which, combined with its metabolic stability, makes it an attractive moiety for the design of new antiviral agents. nuft.edu.uabohrium.com

Anticancer Research (Cytotoxic Effects on Cancer Cell Lines)

Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant potential as anticancer agents, with research highlighting their cytotoxic effects against a variety of human cancer cell lines. The structural versatility of the triazole ring allows for modifications that can enhance potency and selectivity against tumor cells. researchgate.net

Numerous studies have synthesized and evaluated series of 1,2,4-triazole derivatives, revealing promising antiproliferative activities. For instance, a series of N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives were tested for their in vitro cytotoxicity against prostate carcinoma (PC3), colorectal cancer (HT29), and neuroblastoma (SKNMC) cell lines. researchgate.net The results indicated that the tested compounds were most active against the HT-29 colon cancer cell line, with two molecules showing higher antiproliferative activity than the reference drug, imatinib. researchgate.net

In another study, 1,2,4-triazole-3-thiol derivatives incorporating a hydrazone moiety were synthesized and tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. nih.gov Generally, the synthesized compounds were found to be more cytotoxic against the melanoma cell line. nih.gov Specifically, certain hydrazone derivatives were identified as the most promising anticancer agents, with EC50 values in the range of 2–17 µM. nih.gov

Further research into 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives revealed significant in vitro inhibitory activity against human lung carcinoma (A549), glioblastoma (U87), and leukemia (HL60) cell lines. researchgate.net One compound in this series, designated 6h, showed potent antitumor activity with IC50 values of 3.854 µM, 4.151 µM, and 17.522 µM against the A549, U87, and HL60 cell lines, respectively. researchgate.net The broad spectrum of activity for triazole derivatives is also noted in studies where analogs have shown cytotoxicity against liver cancer (HepG2), lung cancer (A549), and acute lymphoblastic leukemia (MOLT-3) cell lines. researchgate.net

The data below summarizes the cytotoxic activity of selected 1,2,4-triazole-3-thiol derivatives against various cancer cell lines.

| Derivative Class | Cancer Cell Line | Cell Line Type | Reported Activity (IC50 / EC50) |

|---|---|---|---|

| N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-benzamides | HT-29 | Colon Carcinoma | Potent activity, some more active than Imatinib |

| N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-benzamides | PC3 | Prostate Carcinoma | Moderate activity |

| Hydrazone-bearing 1,2,4-triazole-3-thiols | IGR39 | Melanoma | EC50 values in the range of 2–17 µM |

| Hydrazone-bearing 1,2,4-triazole-3-thiols | MDA-MB-231 | Breast Cancer | Moderate activity |

| Hydrazone-bearing 1,2,4-triazole-3-thiols | Panc-1 | Pancreatic Carcinoma | Moderate activity |

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols | A549 | Lung Carcinoma | 3.854 µM (Compound 6h) |

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols | U87 | Glioblastoma | 4.151 µM (Compound 6h) |

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols | HL60 | Leukemia | 17.522 µM (Compound 6h) |

Anti-inflammatory and Analgesic Research

The 1,2,4-triazole scaffold is a key component in the development of new anti-inflammatory agents. mdpi.com Many derivatives have shown potent activity in various in vivo and in vitro models, often through mechanisms involving the inhibition of cyclooxygenase (COX) enzymes. mdpi.com

Research has demonstrated that S-alkylated derivatives of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiols exhibit anti-inflammatory activity. nih.gov Similarly, a study on the S-derivatives of 5-(5-Bromofuran-2-yl)-4-ethyl-1,2,4-triazole-3-thion confirmed their anti-inflammatory properties. amanote.com

In an in vivo study using the carrageenan-induced paw edema model in rats, a standard method for evaluating anti-inflammatory drugs, several 1,2,4-triazole derivatives showed significant activity. mdpi.com Certain compounds exhibited anti-inflammatory effects comparable to the reference drug, diclofenac, while also demonstrating a lower potential for causing ulcers. mdpi.com Another study synthesized a series of benzothiazole derivatives and investigated their in vivo anti-inflammatory and analgesic activities. Specific compounds significantly inhibited carrageenan-induced rat paw edema, with effects comparable to celecoxib. nih.gov In analgesic tests, some of these derivatives showed potent activity, suggesting a dual role in managing inflammation and pain. nih.gov

The table below summarizes the findings from anti-inflammatory and analgesic studies on 1,2,4-triazole derivatives.

| Derivative Class | Research Focus | Model/Assay | Key Findings |

|---|---|---|---|

| 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol S-derivatives | Anti-inflammatory | Not specified | Exhibited anti-inflammatory activity. nih.gov |

| 5-(5-Bromofuran-2-yl)-4-ethyl-1,2,4-triazole-3-thion S-derivatives | Anti-inflammatory | Not specified | Confirmed anti-inflammatory properties. amanote.com |

| Various 1,2,4-triazole derivatives | Anti-inflammatory | Carrageenan-induced paw edema (rats) | Significant activity, comparable to diclofenac, with lower ulcerogenic risk. mdpi.com |

| Benzothiazole-bearing carboxamides | Anti-inflammatory & Analgesic | Carrageenan-induced paw edema (rats) & analgesic models | Inhibition of edema up to 80%; potent analgesic effects comparable to celecoxib. nih.gov |

Antioxidant Activity Evaluation

Antioxidants are crucial for protecting cells from damage caused by free radicals, which are by-products of normal metabolism. nih.gov An overproduction of these radicals can lead to oxidative stress, a condition implicated in numerous diseases. nih.gov Synthetic compounds, including derivatives of 1,2,4-triazole, have gained significant attention as potential antioxidants. nih.gov

The antioxidant properties of novel 4-R-5-phenethyl-4H-1,2,4-triazole-3-thiols have been evaluated in vitro. pensoft.net The study found that some of the synthesized compounds were more potent than existing antioxidants. pensoft.net The evaluation of antioxidant activity is often conducted using various assays that measure the compound's ability to scavenge free radicals.

Common methods include the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the Cupric Reducing Antioxidant Capacity (CUPRAC) assay. isres.org A study on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives used the DPPH method to assess their free radical scavenging activity against ascorbic acid as a standard. One of the cyclized derivatives was found to be the most active among the tested compounds. researchgate.net Other research on different 1,2,4-triazole-3-thione derivatives also confirmed antioxidant capabilities using methods like the ferric reducing antioxidant power (FRAP) assay. isres.org

The following table presents a summary of the antioxidant activity of various 1,2,4-triazole derivatives.

| Derivative Class | Assay Method | Key Findings |

|---|---|---|

| 4-R-5-phenethyl-4H-1,2,4-triazole-3-thiols | Non-enzymatic initiation of BOD with Fe(II) salts | Some compounds were more potent than existing antioxidants. pensoft.net |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | DPPH Radical Scavenging | One derivative showed the highest activity, with an IC50 value of 5.84 μg/ml compared to ascorbic acid. researchgate.net |

| Thiophene-1,2,4-triazole-5(3)-ones | FRAP & DPPH | All compounds were active in the FRAP assay; some showed low activity in the DPPH assay. isres.org |

| 4-substitute-5-{[2-(thiophen-2-ylmethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiones | CUPRAC, ABTS, DPPH | Some compounds showed very good antioxidant capacity in CUPRAC and ABTS assays. isres.org |

Structure Activity Relationship Sar and Structural Modification Effects

Influence of Substituent Variation on Tautomeric Preferences and Chemical Reactivity

The 1,2,4-triazole-3-thiol ring system can exist in two primary tautomeric forms: the thione form and the thiol form. This thione-thiol tautomerism is a key determinant of the molecule's chemical properties and reactivity. For 4,5-disubstituted-1,2,4-triazole-3-thiols, studies have consistently shown that the thione form is the predominant species in both solid and solution states. Quantum chemical investigations on various disubstituted 1,2,4-triazole-3-thione derivatives have indicated that the thione tautomer is energetically more stable than the thiol form.

The N-4 ethyl group, being an electron-donating alkyl group, can influence the electron density of the triazole ring. This can affect the nucleophilicity of the sulfur and nitrogen atoms, thereby modulating the molecule's reactivity in reactions such as alkylation or acylation. The C-5 benzyl (B1604629) group, with its aromatic phenyl ring, introduces steric bulk and potential for π-π stacking interactions, which can influence how the molecule interacts with other reactants or surfaces. The reactivity of the thiol/thione group is central to the chemical behavior of these compounds, often serving as a key site for derivatization to create new analogues with modified properties.

Correlation of Molecular Structure with Corrosion Inhibition Efficiency

Derivatives of 1,2,4-triazole-3-thiol are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic media. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The efficiency of this inhibition is directly correlated with the molecular structure of the inhibitor.

The key structural features of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol that contribute to its corrosion inhibition potential include:

Heteroatoms: The presence of multiple nitrogen atoms and a sulfur atom in the molecule provides active centers for coordination with metal atoms on the surface. These heteroatoms have lone pairs of electrons that can be shared with the vacant d-orbitals of the metal, leading to the formation of a stable, chemisorbed layer.

Aromatic Ring: The benzyl group's phenyl ring provides a large surface area for interaction with the metal. The π-electrons of the aromatic system can also interact with the metal surface, enhancing the adsorption and coverage. This flat orientation on the surface helps to shield the metal from the corrosive solution.

Thiol/Thione Group: The sulfur atom is a powerful anchoring group that forms strong coordinate bonds with metal surfaces, contributing significantly to the stability and effectiveness of the protective film.

Substituent Effects: The electron-donating nature of the N-4 ethyl group increases the electron density on the triazole ring, which can enhance the molecule's ability to donate electrons to the metal surface, thereby strengthening the inhibitor-metal bond.